

chemical properties of 3-Fluoro-4-(trifluoromethyl)benzophenone

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Compound of Interest

Compound Name:	3-Fluoro-4-(trifluoromethyl)benzophenone
Cat. No.:	B1302125

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An In-depth Technical Guide to **3-Fluoro-4-(trifluoromethyl)benzophenone**: Properties, Synthesis, and Applications

Foreword

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity. **3-Fluoro-4-(trifluoromethyl)benzophenone** emerges as a pivotal building block, offering a synthetically versatile scaffold for the creation of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

3-Fluoro-4-(trifluoromethyl)benzophenone is an aromatic ketone characterized by a benzophenone core substituted with both a fluorine atom and a trifluoromethyl group on one of the phenyl rings. These substitutions create a unique electronic environment that dictates its chemical behavior.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	--INVALID-LINK--methanone
CAS Number	243128-47-4 [1] [2]
Molecular Formula	C ₁₄ H ₈ F ₄ O [1] [2]
Molecular Weight	268.21 g/mol [1]
Canonical SMILES	C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F [3]
InChIKey	MTIRNKSQHDWCIJ-UHFFFAOYSA-N [3]

The physical properties of this compound are heavily influenced by the two electron-withdrawing groups, which contribute to its solid nature at room temperature and its thermal stability.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to off-white crystalline solid	Generic
Melting Point	64-67 °C	[1]
Boiling Point	Not well-documented, high boiling expected	-
Solubility	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , THF, Acetone). Insoluble in water.	Generic
Storage Temperature	2-8°C [1]	Generic

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of **3-Fluoro-4-(trifluoromethyl)benzophenone**. The following data represents expected values based on its structure and data from analogous compounds.

Table 3: Key Spectroscopic Data

Technique	Characteristic Peaks and Interpretation
¹ H NMR	δ 7.2-8.0 ppm: A complex multiplet region corresponding to the 8 aromatic protons. The protons on the unsubstituted phenyl ring will appear as distinct multiplets. The protons on the substituted ring will show complex splitting patterns due to coupling with each other and with the ¹⁹ F nuclei.
¹³ C NMR	δ ~195 ppm: Carbonyl carbon (C=O). δ 120-140 ppm: Aromatic carbons. Signals for carbons bonded to fluorine will show characteristic C-F coupling. δ ~123 ppm (quartet): Trifluoromethyl carbon (CF ₃), with a typical ¹ JCF coupling constant of ~270-280 Hz.
¹⁹ F NMR	Two distinct signals expected: One for the single fluorine atom on the ring and one for the trifluoromethyl group. The signals will likely show coupling to each other (⁴ JFF).
IR Spectroscopy	~1670 cm ⁻¹ : Strong C=O (ketone) stretching vibration. ~1250-1000 cm ⁻¹ : Strong C-F stretching vibrations from both the aryl-F and CF ₃ groups. ~3100-3000 cm ⁻¹ : Aromatic C-H stretching.
Mass Spectrometry (EI)	m/z 268: Molecular ion peak [M] ⁺ . m/z 191: Loss of phenyl group (-C ₆ H ₅). m/z 105: Benzoyl cation [C ₆ H ₅ CO] ⁺ . m/z 77: Phenyl cation [C ₆ H ₅] ⁺ .

Protocol: Acquiring and Interpreting NMR Spectra

- Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will be crowded. Higher field strength (≥ 400 MHz) is recommended for better resolution.
- ^{19}F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is crucial for observing the two distinct fluorine environments and their potential coupling.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a more concentrated sample may be needed to observe the quaternary carbons and the CF_3 quartet clearly.
- Interpretation Causality: The presence of a carbonyl carbon near 195 ppm confirms the benzophenone core. The quartet in the ^{13}C NMR is a definitive signature of the CF_3 group. The ^{19}F NMR provides unambiguous evidence for the two different fluorine environments, validating the substitution pattern.

Synthesis and Reactivity Profile

Synthetic Pathway: Friedel-Crafts Acylation

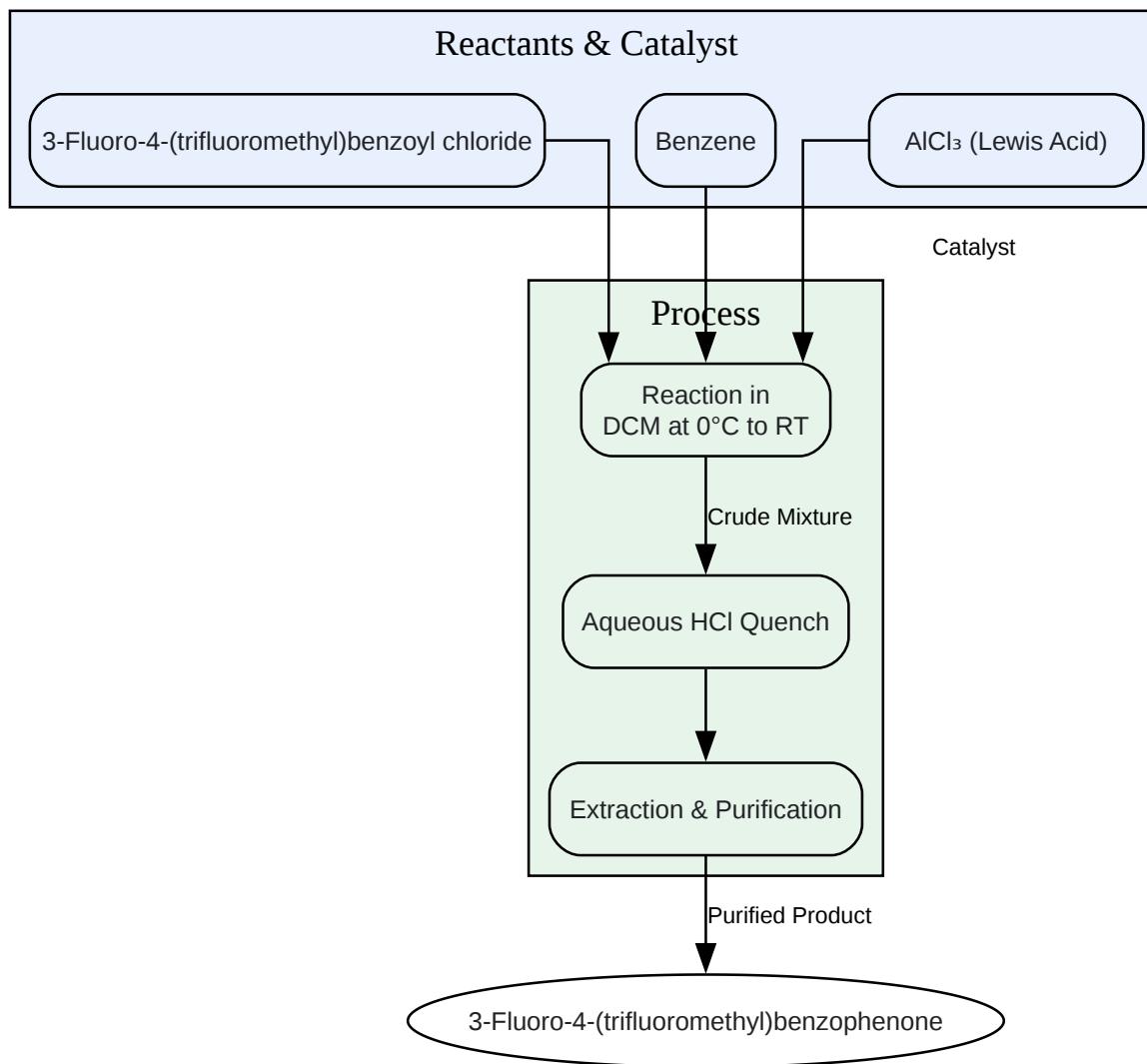
The most direct and common method for synthesizing benzophenones is the Friedel-Crafts acylation.^[4] For this specific molecule, the reaction involves the acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Step-by-Step Synthesis Protocol:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) and an anhydrous solvent like dichloromethane (DCM).
- Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise to the stirred suspension.

- Benzene Addition: Following the formation of the acylium ion complex, add benzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0°C.
- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
- Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram



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Caption: Friedel-Crafts acylation workflow for synthesis.

Chemical Reactivity

The reactivity is dominated by the ketone and the electron-deficient aromatic ring.

- **Ketone Carbonyl:** The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH_4). It can also undergo reactions with Grignard or organolithium reagents to form tertiary alcohols.

- **Aromatic Rings:** The phenyl ring bearing the fluoro and trifluoromethyl groups is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the substituents. Conversely, it is activated for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups, though the ketone's steric hindrance and electronic effects complicate this. The unsubstituted phenyl ring can undergo typical electrophilic substitution reactions.

Applications in Drug Discovery and Materials Science

The true value of **3-fluoro-4-(trifluoromethyl)benzophenone** lies in its role as a versatile intermediate. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry.

- **Metabolic Stability:** The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block metabolic oxidation, thereby increasing the drug's half-life.^[5]
- **Lipophilicity and Permeability:** The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve bioavailability.^[5]
- **Binding Affinity:** The high electronegativity of the CF₃ group can alter the electronic profile of a molecule, enabling it to form unique interactions (e.g., dipole-dipole, halogen bonds) with target proteins, potentially increasing binding affinity and potency.^{[5][6]}
- **Bioisosterism:** The benzophenone core, and specifically its difluoromethylated derivatives, can act as a bioisostere for other chemical groups, allowing chemists to modulate a compound's properties while retaining its core biological activity.

This building block is therefore crucial for synthesizing novel candidates for a range of therapeutic areas, from oncology to neurodegenerative diseases.

Safety, Handling, and Storage

Proper handling of **3-fluoro-4-(trifluoromethyl)benzophenone** is essential to ensure laboratory safety. The compound is classified as an irritant.

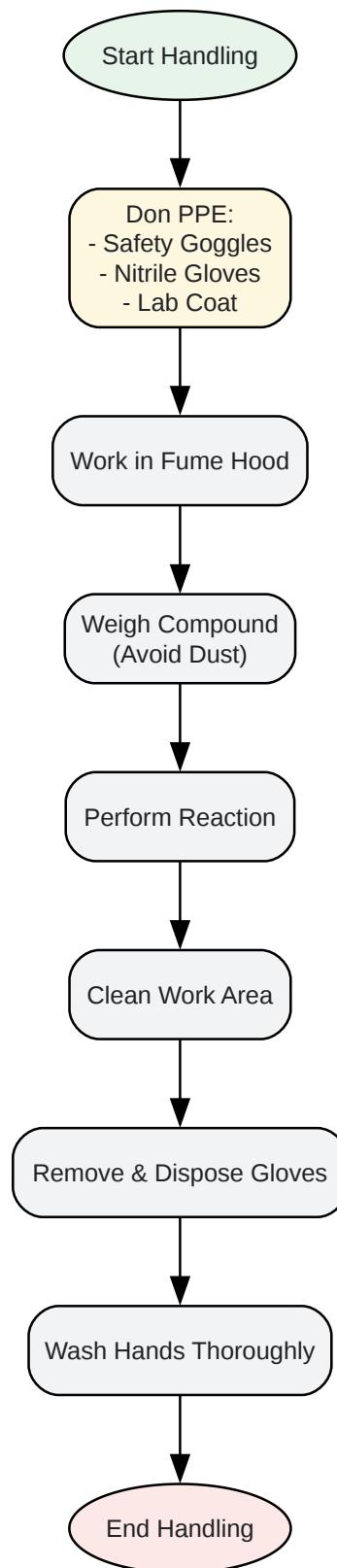
GHS Hazard Information:

- H315: Causes skin irritation.[7][8][9]
- H319: Causes serious eye irritation.[7][8][9]
- H335: May cause respiratory irritation.[7][9][10]

Protocol: Safe Handling and PPE

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][10]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7][8]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[7][8][10]
 - Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[7]
- Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[7][8][10]
Do not eat, drink, or smoke in the laboratory.[10]
- Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] Recommended storage is at 2-8°C.[1]

Safe Handling Workflow Diagram



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Caption: Standard workflow for safely handling the compound.

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